molecular formula C21H24N6O3 B11284423 5-amino-1-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11284423
M. Wt: 408.5 g/mol
InChI Key: PYISDSNSICSEQQ-UHFFFAOYSA-N
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Description

5-AMINO-1-{[(2-ETHYLPHENYL)CARBAMOYL]METHYL}-N-[(3-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-1-{[(2-ETHYLPHENYL)CARBAMOYL]METHYL}-N-[(3-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, followed by the introduction of the amino, carbamoyl, and methoxyphenyl groups. Common reagents used in these reactions include hydrazines, alkyl halides, and various catalysts to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-AMINO-1-{[(2-ETHYLPHENYL)CARBAMOYL]METHYL}-N-[(3-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can lead to a wide range of substituted triazole derivatives.

Scientific Research Applications

5-AMINO-1-{[(2-ETHYLPHENYL)CARBAMOYL]METHYL}-N-[(3-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-AMINO-1-{[(2-ETHYLPHENYL)CARBAMOYL]METHYL}-N-[(3-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and may have similar biological activities.

    Amino Triazoles: Compounds with amino groups attached to the triazole ring, which can exhibit similar reactivity and applications.

    Carbamoyl Triazoles: Triazole derivatives with carbamoyl groups, known for their potential medicinal properties.

Uniqueness

5-AMINO-1-{[(2-ETHYLPHENYL)CARBAMOYL]METHYL}-N-[(3-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H24N6O3

Molecular Weight

408.5 g/mol

IUPAC Name

5-amino-1-[2-(2-ethylanilino)-2-oxoethyl]-N-[(3-methoxyphenyl)methyl]triazole-4-carboxamide

InChI

InChI=1S/C21H24N6O3/c1-3-15-8-4-5-10-17(15)24-18(28)13-27-20(22)19(25-26-27)21(29)23-12-14-7-6-9-16(11-14)30-2/h4-11H,3,12-13,22H2,1-2H3,(H,23,29)(H,24,28)

InChI Key

PYISDSNSICSEQQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C(=C(N=N2)C(=O)NCC3=CC(=CC=C3)OC)N

Origin of Product

United States

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